

An In-depth Technical Guide to the Physical Properties of Tetramethylammonium Hydrogen Phthalate

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Compound of Interest

Compound Name: *Tetramethylammonium hydrogen phthalate*

Cat. No.: *B1600818*

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Introduction

Tetramethylammonium hydrogen phthalate, a quaternary ammonium salt, serves as a significant compound in various chemical applications, including as an electrolyte in certain electrochemical systems. A thorough understanding of its physical properties is paramount for its effective utilization and for the development of new applications. This technical guide provides a comprehensive overview of the known physical characteristics of **Tetramethylammonium hydrogen phthalate**, complete with experimental protocols for their determination and visual representations of key processes.

Core Physical Properties

The physical properties of **Tetramethylammonium hydrogen phthalate** are summarized in the table below, providing a clear and concise reference for researchers.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₇ NO ₄	[1] [2] [3]
Molecular Weight	239.27 g/mol	[1] [2] [3]
Appearance	White crystalline powder	[4]
Melting Point	148-150 °C	[1]
Solubility	Partly soluble in water	[1] [3]
CAS Number	79723-02-7	[1] [2] [3]

Crystallographic Data

The crystal structure of **Tetramethylammonium hydrogen phthalate** has been determined by single-crystal X-ray diffraction. The crystallographic data provides fundamental insights into the solid-state arrangement of the ions and the intermolecular interactions that govern the physical properties of the material.

Parameter	Value	Reference
Crystal System	Monoclinic	[5]
Space Group	P2 ₁ /c	[5]
a	12.960 Å	[5]
b	8.591 Å	[5]
c	11.384 Å	[5]
β	94.55°	[5]
Z	4	[5]

Spectroscopic Data

Attenuated Total Reflectance Infrared (ATR-IR)

Spectroscopy

The ATR-IR spectrum of **Tetramethylammonium hydrogen phthalate** provides information about the functional groups present in the molecule. The spectrum can be accessed from spectral databases for comparison and identification purposes.[6]

Note: At the time of this writing, publicly available experimental ^1H and ^{13}C NMR spectra for **Tetramethylammonium hydrogen phthalate** are limited. Researchers requiring this data are advised to perform their own spectroscopic analysis.

Experimental Protocols

The following sections detail the methodologies for the synthesis of **Tetramethylammonium hydrogen phthalate** and the determination of its key physical properties.

Synthesis of Tetramethylammonium Hydrogen Phthalate

A plausible synthesis route for **Tetramethylammonium hydrogen phthalate** involves the acid-base reaction between phthalic acid and tetramethylammonium hydroxide.

Materials:

- Phthalic acid
- Tetramethylammonium hydroxide (aqueous solution, e.g., 25%)
- Ethanol
- Deionized water
- Magnetic stirrer and stir bar
- Heating mantle
- Round-bottom flask
- Büchner funnel and filter paper
- Vacuum flask
- Crystallizing dish

- Oven

Procedure:

- In a round-bottom flask, dissolve a known amount of phthalic acid in a minimal amount of warm ethanol.
- While stirring, slowly add an equimolar amount of tetramethylammonium hydroxide solution to the phthalic acid solution.
- Continue stirring the reaction mixture at room temperature for 1-2 hours.
- Reduce the volume of the solvent by rotary evaporation until a precipitate begins to form.
- Allow the mixture to cool to room temperature, and then place it in an ice bath to promote further crystallization.
- Collect the crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol wash to remove any unreacted starting materials.
- Dry the purified **Tetramethylammonium hydrogen phthalate** in a vacuum oven at a temperature below its melting point (e.g., 60-80 °C) until a constant weight is achieved.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Sample of **Tetramethylammonium hydrogen phthalate**

Procedure:

- Finely powder a small amount of the dry sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in water can be performed as follows.

Materials:

- Test tubes
- Spatula
- Sample of **Tetramethylammonium hydrogen phthalate**
- Deionized water

Procedure:

- Place approximately 10-20 mg of the sample into a test tube.
- Add 1 mL of deionized water to the test tube.
- Agitate the test tube vigorously for 30 seconds.
- Observe the solution. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble. Gentle heating can be applied to assess

temperature effects on solubility.

Single-Crystal X-ray Diffraction

To obtain detailed crystallographic data, single crystals of **Tetramethylammonium hydrogen phthalate** are required.

Materials:

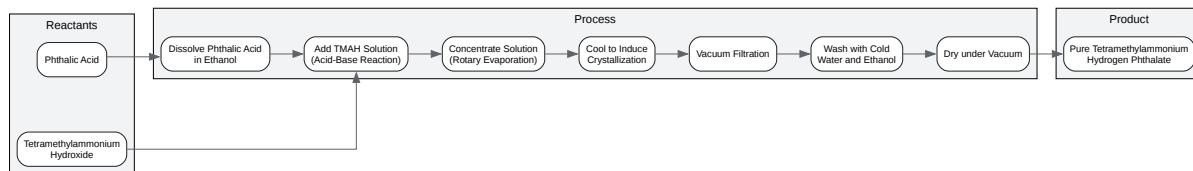
- Single-crystal X-ray diffractometer
- Suitable single crystal of **Tetramethylammonium hydrogen phthalate**
- Cryo-loop

Procedure:

- Grow suitable single crystals by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., a water-ethanol mixture).
- Select a well-formed, defect-free crystal and mount it on a cryo-loop.
- Center the crystal on the goniometer head of the diffractometer.
- Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.
- Collect the diffraction data by exposing the crystal to a monochromatic X-ray beam and rotating the crystal through a series of angles.
- Process the collected data to determine the unit cell parameters, space group, and integrated intensities of the reflections.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

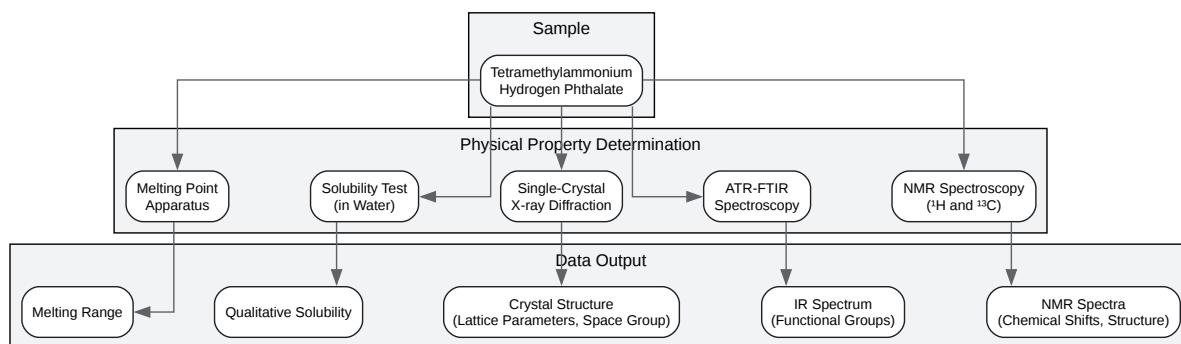
Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows related to **Tetramethylammonium hydrogen phthalate**.



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Synthesis Workflow for **Tetramethylammonium Hydrogen Phthalate**.



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Experimental Workflow for Physical Property Characterization.

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